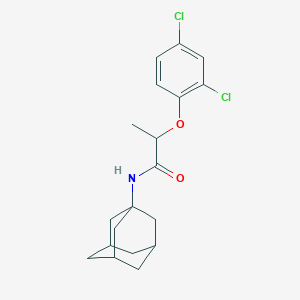
N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide, also known as AAD-12, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields, including agriculture, medicine, and biotechnology. AAD-12 is a herbicide that has been shown to be effective against a broad range of weeds, making it a promising alternative to traditional herbicides that often have limited efficacy and pose environmental risks. In addition to its use as a herbicide, AAD-12 has also been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic metabolites and ultimately, the death of the plant. In cancer cells, N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been shown to inhibit the activity of an enzyme called topoisomerase II, which is involved in DNA replication and repair. This leads to DNA damage and ultimately, the death of the cancer cell.
Biochemical and Physiological Effects:
N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been shown to have a range of biochemical and physiological effects, depending on the system being studied. In plants, N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide inhibits the biosynthesis of branched-chain amino acids, leading to the accumulation of toxic metabolites and ultimately, the death of the plant. In cancer cells, N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide inhibits the activity of topoisomerase II, leading to DNA damage and cell death. In addition, N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide in lab experiments include its broad-spectrum activity against a range of weeds and its potential therapeutic properties, particularly as an anti-cancer agent. N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide is also relatively easy to synthesize and has been shown to be cost-effective for large-scale production. However, there are also limitations to using N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide in lab experiments. For example, its mechanism of action may not be well understood in certain systems, and it may have unintended effects on non-target organisms.
Direcciones Futuras
There are several future directions for research on N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide. One area of interest is the development of new formulations and delivery systems for N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide that can improve its efficacy and reduce its environmental impact. Another area of interest is the study of N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide's potential as an anti-cancer agent, particularly in combination with other therapies. In addition, further research is needed to fully understand the mechanism of action of N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide in different systems and to identify any potential unintended effects on non-target organisms.
Métodos De Síntesis
The synthesis of N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide involves several steps, starting with the reaction of adamantylamine with 2,4-dichlorophenol to form N-1-adamantyl-2,4-dichlorophenylamine. This intermediate is then reacted with 2-bromo-2-methylpropionyl chloride to produce N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide. The synthesis process has been optimized to improve the yield and purity of the final product, making it more cost-effective and efficient for large-scale production.
Aplicaciones Científicas De Investigación
N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential applications in agriculture, particularly as a herbicide. It has been shown to be effective against a broad range of weeds, including those that are resistant to other herbicides. N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the activity of an enzyme called acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic metabolites and ultimately, the death of the plant.
In addition to its use as a herbicide, N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been studied for its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-(2,4-dichlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO2/c1-11(24-17-3-2-15(20)7-16(17)21)18(23)22-19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,11-14H,4-6,8-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEFJLVEGHRWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)OC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4935946.png)
![4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4935952.png)
![2-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4935956.png)
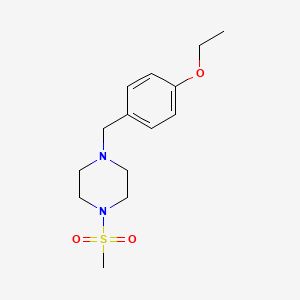
![1,1'-methylenebis{4-[(4-nitrophenyl)sulfonyl]benzene}](/img/structure/B4935966.png)
![2-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4935974.png)
![1-[3-(2,5-dichlorophenoxy)propyl]piperidine](/img/structure/B4935976.png)
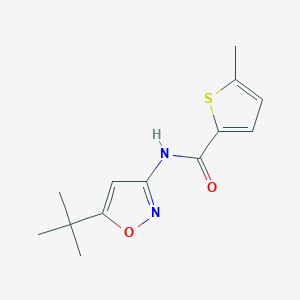
![6-methyl-5-{5-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4936016.png)
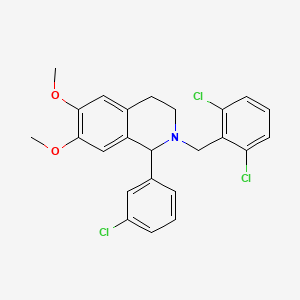
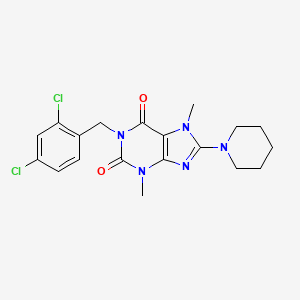

![2-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4936034.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4936047.png)